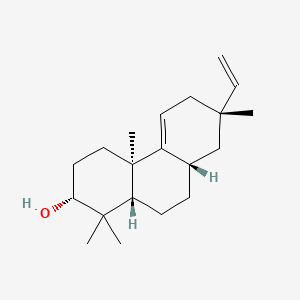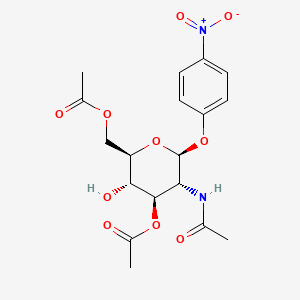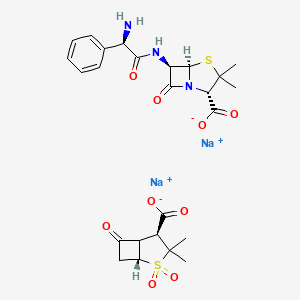
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-(Benzyloxy)benzyl)piperidine hydrochloride” is a chemical compound with the molecular formula C19H23NO·HCl . It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-(4-(Benzyloxy)benzyl)piperidine hydrochloride” can be represented by the InChI codeInChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H . This indicates the presence of a benzyl group attached to a piperidine ring, with a hydrochloride moiety. Physical And Chemical Properties Analysis
The molecular weight of “4-(4-(Benzyloxy)benzyl)piperidine hydrochloride” is 317.86 g/mol . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed .Scientific Research Applications
Antineoplastic Potential
A novel series of compounds including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have demonstrated remarkable cytotoxic properties and are often more potent than contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity, the ability to modulate multi-drug resistance, and have promising antimalarial and antimycobacterial properties. Their mechanism of action includes apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function impact. These characteristics warrant further evaluation of these compounds as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).
Nucleophilic Aromatic Substitution
The reaction of piperidine with nitro-aromatic compounds has been studied, yielding specific piperidinobenzene derivatives. These reactions exhibit second-order kinetics without acid or base catalysis. The mechanism involves an addition-elimination process, with the nitro-group being rapidly expelled from the intermediate. This behavior is crucial for understanding nucleophilic aromatic substitution involving the nitro-group and forms the basis for synthesizing specific aromatic piperidine derivatives (Pietra & Vitali, 1972).
DNA Minor Groove Binding
Hoechst 33258 and its analogues, which include piperidine derivatives, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds are used extensively as fluorescent DNA stains and have applications in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Additionally, Hoechst derivatives are investigated for their potential as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and a model system for DNA sequence recognition and binding studies (Issar & Kakkar, 2013).
Neuropharmacological Properties
Several arylpiperazine derivatives have been developed for clinical application, mainly in treating depression, psychosis, or anxiety. These derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have a variety of effects related to serotonin receptors and other neurotransmitter systems. Understanding the metabolism and distribution of these compounds is crucial for elucidating their pharmacological actions and potential roles in various therapies (Caccia, 2007).
Safety and Hazards
While specific safety and hazard information for “4-(4-(Benzyloxy)benzyl)piperidine hydrochloride” is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .
Mechanism of Action
Target of Action
The primary targets of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride are monoamine neurotransmitters , specifically dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and other cognitive functions.
Mode of Action
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride acts as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin and is most efficacious as a releaser of norepinephrine . This means that it promotes the release of these neurotransmitters into the synaptic cleft, enhancing their signaling activity.
Biochemical Pathways
The compound’s action primarily affects the monoaminergic pathways in the brain, which involve the neurotransmitters dopamine, norepinephrine, and serotonin . The increased release of these neurotransmitters can lead to enhanced signaling in these pathways, potentially affecting mood, attention, and other cognitive functions.
Pharmacokinetics
As a monoamine releasing agent, it is expected to have a fast onset of action and a short duration .
Result of Action
The increased release of dopamine, norepinephrine, and serotonin induced by 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride can lead to enhanced signaling in the monoaminergic pathways . This can result in changes in mood, attention, and other cognitive functions.
properties
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-4-18(5-3-1)15-21-19-8-6-16(7-9-19)14-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIFNOHNFYVBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177093-20-7 |
Source


|
| Record name | Piperidine, 4-[[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)
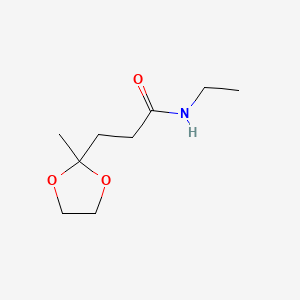
![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)
![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)

![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)

![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)
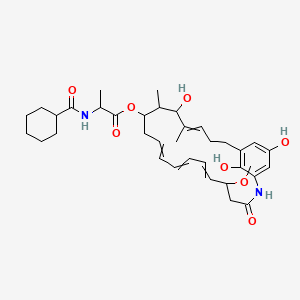
![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)
